4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride
Description
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride (CAS: 1242339-11-2; Molecular formula: C₇H₁₀ClN₃O₂) is a bicyclic heterocyclic compound featuring a pyrazolo-pyridine core with a carbohydrazide substituent and two hydrochloride counterions.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O.2ClH/c8-10-7(13)6-4-3-9-2-1-5(4)11-12-6;;/h9H,1-3,8H2,(H,10,13)(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVSNPKFHPDHAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C(=O)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of pyrazolo[4,3-c]pyridine derivatives with hydrazine under acidic conditions. The reaction typically involves heating the starting materials in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the carbohydrazide group.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of tetrahydro-pyrazolo[4,3-c]pyridine compounds exhibit significant anticancer properties. For instance, studies have demonstrated that specific analogs can inhibit cancer cell proliferation by inducing apoptosis in various cancer types, including breast and lung cancers. The mechanism often involves the modulation of signaling pathways related to cell survival and death.
1.2 Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is believed to exert its effects through antioxidant activity and the inhibition of neuroinflammatory processes. These properties make it a candidate for further exploration in the development of neuroprotective drugs.
1.3 Antimicrobial Properties
Several studies have reported the antimicrobial activity of tetrahydro-pyrazolo[4,3-c]pyridine derivatives against a range of bacterial and fungal pathogens. The compound's ability to disrupt microbial cell membranes or inhibit critical metabolic pathways is under investigation as a potential treatment for infections resistant to conventional antibiotics.
Agrochemicals
2.1 Herbicidal Activity
The tetrahydro-pyrazolo[4,3-c]pyridine framework has been explored for its herbicidal properties. Compounds derived from this structure have shown effective weed control in agricultural settings by inhibiting key enzymes involved in plant growth. This application is particularly relevant as the agricultural industry seeks sustainable solutions for weed management.
2.2 Insecticidal Properties
Research has also indicated that certain derivatives possess insecticidal activity against agricultural pests. The mode of action typically involves interference with the insect's nervous system or metabolic functions, providing an alternative to traditional chemical insecticides.
Materials Science
3.1 Polymer Chemistry
The unique chemical properties of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have led to their incorporation into polymer matrices for enhanced material properties. These compounds can serve as cross-linking agents or modifiers that improve thermal stability and mechanical strength in polymers used for various applications.
3.2 Nanotechnology
In nanotechnology, pyrazolo[4,3-c]pyridine derivatives are being investigated for their potential use in drug delivery systems. Their ability to form nanoparticles or conjugates with therapeutic agents may enhance the bioavailability and targeted delivery of drugs.
Case Studies and Research Findings
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity and influencing biological processes. The exact mechanism of action depends on the specific application and the molecular environment in which the compound is used.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The substituents on the pyrazolo[4,3-c]pyridine scaffold significantly influence physicochemical properties and bioactivity. Key analogs include:
- Carbohydrazide vs. Oxazolyl Groups : The target compound’s carbohydrazide group (-CONHNH₂) enhances hydrogen-bonding capacity compared to oxazolyl derivatives (e.g., 12f–h), which may improve target binding but reduce solubility .
- Salt Forms: Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than mono-hydrochloride or free-base forms (e.g., 12f–h) .
Conformational Analysis
The tetrahydro-pyridine ring adopts a half-chair conformation in most analogs, as confirmed by crystallographic studies (e.g., compounds I–III in ). Substituents like methylsulfonyl or trifluoromethyl groups occupy equatorial positions, minimizing steric strain .
Biological Activity
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 410544-19-3
- Molecular Formula : C₆H₉Cl₂N₃
- Molecular Weight : 196.06 g/mol
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazolo compounds. For example, derivatives of pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine analogs have shown significant antiviral activity against viruses like HSV and RSV. The compound's structure allows it to interact with viral enzymes effectively, inhibiting replication at micromolar concentrations .
Antitumor Activity
Research indicates that pyrazolo derivatives can inhibit Class I PI3-kinase enzymes, which are crucial in cancer cell proliferation. Specifically, compounds similar to 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine have demonstrated potent anti-tumor effects by selectively targeting PI3K isoforms . The inhibition of these pathways suggests a promising avenue for cancer therapy.
Neuroprotective Effects
Some studies suggest that pyrazolo compounds may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This activity is particularly relevant in the context of neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits specific kinases involved in cell signaling pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors to influence neuronal activity.
- Antioxidant Properties : The compound exhibits antioxidant activity that protects cells from oxidative damage.
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride in laboratory settings?
- Methodological Answer : Handling requires strict adherence to PPE (gloves, lab coats, goggles) and containment measures (fume hoods) due to potential skin/eye irritation and unknown toxicity. Post-experimental waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination . Stability under storage conditions (-20°C for long-term, -4°C for short-term) should be validated using thermogravimetric analysis (TGA) to ensure compound integrity .
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on pyrazolo-pyridine core protons (δ ~2.5–4.0 ppm for tetrahydro protons) and hydrazide NH signals (δ ~8–10 ppm). Compare with reference spectra of structurally similar pyrazolo-pyridine derivatives .
- IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1650–1700 cm⁻¹) and NH stretches (~3200–3350 cm⁻¹) .
- HRMS : Validate molecular ion [M+H]+ and isotopic patterns against theoretical calculations (e.g., m/z for C₉H₁₂N₅O·2HCl) .
Q. What solubility characteristics should be considered for in vitro assays?
- Methodological Answer : Solubility in polar solvents (DMSO, water) must be empirically tested via phase-solubility studies. For aqueous solubility, adjust pH using HCl/NaOH to stabilize the dihydrochloride form. Use dynamic light scattering (DLS) to detect aggregation in biological buffers .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Use ICReDD’s reaction path search tools to predict optimal conditions (e.g., solvent, catalyst) and reduce experimental trial-and-error. Validate computational predictions with small-scale reactions monitored by LC-MS .
Q. What experimental design strategies (DoE) are effective for scaling up synthesis while minimizing impurities?
- Methodological Answer : Use factorial design to evaluate critical parameters (temperature, stoichiometry, reaction time). For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temp | 60°C | 80°C |
| Catalyst Loading | 5 mol% | 10 mol% |
| Analyze impurity profiles via HPLC-PDA and correlate with DoE outcomes to identify robust conditions . |
Q. How can researchers resolve contradictions in biological activity data across different assay formats?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based). For inconsistent IC₅₀ values, assess compound stability under assay conditions (pH, temperature) via stability-indicating HPLC. Probe off-target effects using kinome-wide profiling or proteomics .
Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?
- Methodological Answer :
- LC-HRMS/MS : Detect and identify impurities at ppm levels using targeted MRM transitions.
- NMR Relaxometry : Quantify low-abundance degradants (e.g., hydrolyzed hydrazide) via T₁/T₂ relaxation times .
Methodological Challenges and Solutions
Q. How to address low yields in the final step of hydrazide formation?
- Methodological Answer : Optimize coupling reagents (e.g., EDCI/HOBt vs. DCC) and monitor reaction progress in real-time using in situ IR. Introduce microwave-assisted synthesis to enhance reaction kinetics and reduce side-product formation .
Q. What strategies improve reproducibility in biological studies involving this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
